2-(9-(3-chloro-4-methylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide
Description
This compound belongs to the pyrimido[2,1-f]purine class, characterized by a fused bicyclic core with a hexahydropyrimidine ring system. Key structural features include:
- 1,7-dimethyl groups on the hexahydropyrimidine ring, influencing steric and electronic properties.
- Acetamide terminal group at position 3, enhancing hydrogen-bonding capacity and solubility compared to ester analogs.
Properties
IUPAC Name |
2-[9-(3-chloro-4-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O3/c1-10-7-24(12-5-4-11(2)13(20)6-12)18-22-16-15(25(18)8-10)17(28)26(9-14(21)27)19(29)23(16)3/h4-6,10H,7-9H2,1-3H3,(H2,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJPGJOKCYENEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)N)C4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its substitution pattern and functional groups. Key comparisons include:
Key Observations :
Phenyl Substituents: The 3-chloro-4-methylphenyl group in the target compound may enhance steric bulk and lipophilicity compared to the 4-chlorophenyl group in the ethyl ester analog .
Terminal Functional Groups: Acetamide (target) vs. Thioacetamide (): The sulfur atom increases electronegativity and may influence redox properties or metal chelation .
Core Modifications: The hexahydropyrimidine core in the target compound differs from the pyrimidinone-thioacetamide structure in , impacting conformational flexibility and ring strain .
Computational Similarity Assessment
Using Morgan fingerprints (), the target compound shows moderate similarity to the ethyl ester analog (Tanimoto coefficient ~0.65–0.70), primarily due to shared core and chloroaryl groups. Lower similarity (~0.40) is observed with the thioacetamide compound, reflecting divergent functional groups .
Research Findings and Implications
Biological Potential: The ethyl ester analog () and lankacidin C () suggest that chloroaryl-pyrimidine hybrids may exhibit antitumor activity via kinase or redox-cofactor inhibition . The acetamide group in the target compound could enhance target affinity compared to ester derivatives, as seen in kinase inhibitors like gefitinib .
Metabolic Stability: Methyl groups at positions 1 and 7 may reduce oxidative metabolism, extending half-life compared to non-methylated analogs .
Q & A
Q. Critical Conditions :
- Temperature control (60–120°C, depending on the step).
- Inert atmosphere (argon/nitrogen) to prevent oxidation .
- Solvent selection (e.g., DMF, methanol, or acetonitrile) to optimize reaction kinetics.
Q. Example Workflow :
| Step | Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Cyclization | 80°C, DMF, 12 hrs | 65% | |
| 2 | Acetamide coupling | RT, THF, 6 hrs | 72% | |
| 3 | Purification | Silica gel (CH₂Cl₂:MeOH 9:1) | 80% |
Basic: What analytical techniques confirm structural integrity and purity?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- 1H/13C NMR : Assign peaks to verify substituent positions (e.g., methyl groups at δ ~2.19 ppm in DMSO-d6 ).
- HPLC : Assess purity (>95% recommended for biological assays; retention time ~1.57 minutes under SMD-TFA05 conditions ).
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ observed at m/z 344.21 ).
Q. Example NMR Data :
| Proton Environment | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| NHCO | 10.10 | Singlet | Acetamide |
| CH3 (methyl) | 2.19 | Singlet | Methyl group |
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Discrepancies (e.g., unexpected splitting in NMR) require:
Cross-validation : Compare data from multiple techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration).
Computational modeling : Use DFT calculations to predict NMR shifts or molecular docking to validate interactions .
Reproducibility : Repeat synthesis under standardized conditions to rule out experimental error .
Case Study :
A reported δ 12.50 ppm (NH-3) in DMSO-d6 might split under different solvent conditions. Verify via solvent titration or 2D NMR (COSY, HSQC).
Advanced: What strategies determine biological interaction mechanisms?
Answer:
To study target engagement (e.g., kinase inhibition):
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD values).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Molecular Docking : Align with crystal structures of homologous proteins (e.g., PDB IDs) to predict binding modes .
Q. Experimental Design :
| Method | Target | Key Parameter | Reference |
|---|---|---|---|
| SPR | Kinase X | KD = 15 nM | |
| ITC | Protein Y | ΔG = -9.8 kcal/mol |
Advanced: How to address low yields in critical synthesis steps?
Answer:
Optimize using fractional factorial design:
Q. Example Optimization :
| Variable | Baseline | Optimized | Impact on Yield |
|---|---|---|---|
| Catalyst | None | 5% Pd/C | +25% |
| Temperature | 80°C | 100°C | +15% |
Advanced: What computational tools predict metabolic stability?
Answer:
- ADMET Predictors : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 interactions.
- Metabolite Identification : Simulate Phase I/II metabolism with MetaSite or GLORYx .
- Validation : Compare with in vitro microsomal assays (e.g., human liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
